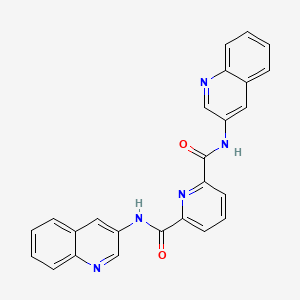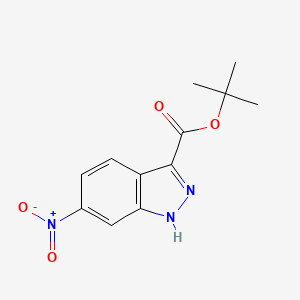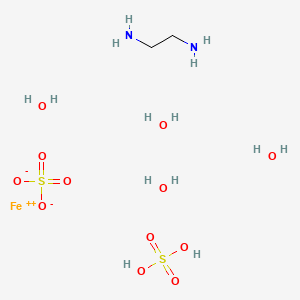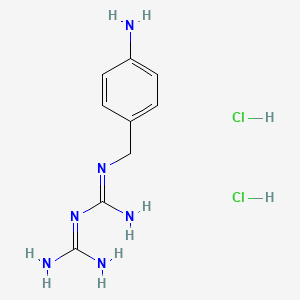![molecular formula C8H6ClNS B13659021 4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
4-(Chloromethyl)benzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)benzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a chloromethyl group attached to the fourth position of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)benzo[d]isothiazole typically involves the chloromethylation of benzo[d]isothiazole. One common method is the reaction of benzo[d]isothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)benzo[d]isothiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro or tetrahydro derivatives of benzo[d]isothiazole.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial, antiviral, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is employed in the development of advanced materials such as polymers, dyes, and catalysts.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)benzo[d]isothiazole depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects or biological activity.
Comparación Con Compuestos Similares
4-(Chloromethyl)benzo[d]isothiazole can be compared with other similar compounds such as:
Benzisothiazole: Lacks the chloromethyl group and has different reactivity and applications.
4-(Methylthio)benzo[d]isothiazole: Contains a methylthio group instead of a chloromethyl group, leading to different chemical properties and reactivity.
4-(Bromomethyl)benzo[d]isothiazole: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the halogen.
Propiedades
Fórmula molecular |
C8H6ClNS |
|---|---|
Peso molecular |
183.66 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,4H2 |
Clave InChI |
HMWLVGCQOGDNOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NSC2=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)


![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)



![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)


![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)



